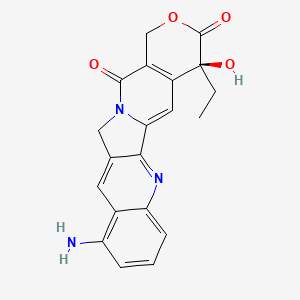

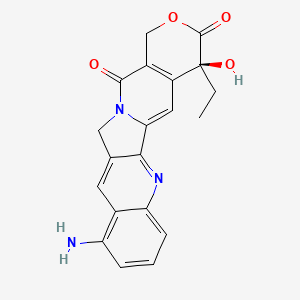

9-Aminocamptothecin

説明

Aminocamptothecin has been used in trials studying the treatment of Lymphoma, Gastric Cancer, Ovarian Cancer, Esophageal Cancer, and Ovarian Neoplasms, among others.

Aminocamptothecin is a water-insoluble camptothecin derivative. Aminocamptothecin binds to the nuclear enzyme topoisomerase I, thereby inhibiting repair of single-strand DNA breakages. Because the terminal lactone ring of aminocamptothecin required for the agent's antitumor activity spontaneously opens under physiological conditions to an inactive carboxy form, the drug must be administered over an extended period of time to achieve effective cytotoxicity. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 11 investigational indications.

RN given refers to the 20(S)-isomer which is the naturally-occuring isome

Structure

3D Structure

特性

IUPAC Name |

(19S)-8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXVKZWTXQUGMW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873202 | |

| Record name | 9-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91421-43-1 | |

| Record name | 9-Aminocamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91421-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Amino-20(S)-camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-aminocamptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 91421-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=603071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-AMINOCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MB77ICE2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Aminocamptothecin Derivatives and their Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9-aminocamptothecin (9-AC), a potent derivative of the natural alkaloid camptothecin (CPT). It details the mechanism of action, explores the critical structure-activity relationships (SAR) that govern its anti-cancer efficacy, presents quantitative data on various derivatives, and provides detailed experimental protocols for their evaluation.

Introduction and Mechanism of Action

Camptothecin and its analogues are a class of anticancer agents whose sole molecular target is the nuclear enzyme DNA topoisomerase I (Top1).[1] this compound (9-AC) is a potent, water-insoluble derivative of CPT that has been a subject of extensive clinical investigation.[2][3][4]

The mechanism of action involves the inhibition of Top1's religation step during DNA replication. Top1 typically relieves torsional stress in DNA by inducing transient single-strand breaks (SSBs). Camptothecins intercalate into the Top1-DNA covalent complex, stabilizing this "cleavable complex."[5] This stabilization prevents the re-ligation of the DNA strand. When a DNA replication fork collides with this trapped complex, the transient single-strand break is converted into a permanent and lethal double-strand break (DSB).[6] The accumulation of these DSBs triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately leads to the activation of apoptotic pathways and programmed cell death.[6][7]

The downstream DNA damage response (DDR) involves the activation of several repair pathways, including Single-Strand Break Repair (SSBR) and Homologous Recombination (HR), as the cell attempts to repair the DNA lesions.[5]

Structure-Activity Relationship (SAR)

Extensive SAR studies on camptothecin analogues have revealed several key structural requirements for potent anti-tumor activity. Modifications on the pentacyclic core, particularly on the A and B rings, have led to the development of derivatives with improved potency and pharmacological properties.

-

E-Ring: The α-hydroxy lactone in the E-ring is absolutely essential for activity. The closed lactone form is the active species, while the open carboxylate form, which forms at physiological pH, is inactive.

-

Chiral Center (C-20): The (S)-configuration at the C-20 position is required for Top1 inhibition. The (R)-configuration is inactive.[8]

-

A and B Rings: These rings are crucial for the antitumor potential. Substitutions at positions 7, 9, 10, and 11 can significantly modulate the activity.[1]

-

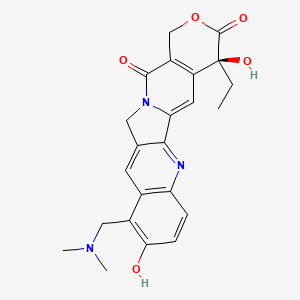

Position 9: Introduction of an amino (-NH2) or nitro (-NO2) group generally enhances potency.[8][9] The amino group of 9-AC is a key feature. Further substitutions on this amino group can be explored to modify properties like lipophilicity.

-

Position 10: Substitution with hydroxyl (-OH) or amino (-NH2) groups can increase activity.[8] The combination of a 10,11-methylenedioxy group often leads to a marked increase in potency.[8]

-

Position 7: Alkyl substituents, such as ethyl (-C2H5), can enhance cellular potency.[1] This position can tolerate larger groups, providing a site for attaching moieties to improve solubility or for targeted delivery.

-

Quantitative Data of 9-AC Derivatives

The cytotoxic activity of various 9-substituted camptothecin derivatives has been evaluated against multiple human cancer cell lines. The IC50 value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.

| Compound | Substitution | Cell Line | IC50 (nM) | Reference |

| This compound (9-AC) | 9-NH₂ | PC-3 (Prostate) | 34.1 | [5] |

| PC-3M (Prostate) | 10 | [5] | ||

| DU145 (Prostate) | 6.5 | [5] | ||

| LNCaP (Prostate) | 8.9 | [5] | ||

| 9-Nitrocamptothecin (Rubitecan) | 9-NO₂ | HL-60 (Leukemia) | ~10-100 | [9] |

| U-937 (Leukemia) | ~10-100 | [9] | ||

| Derivative 9c | 7-(modified), 10,11-methylenedioxy | A549 (Lung) | 0.00075 | [10] |

| H1975 (Lung) | 0.01 | [10] | ||

| Derivative 9e | 20-(spin-labeled ester) | KBvin (MDR) | 57 | [11] |

| Derivative 9j | 20-(spin-labeled ester) | KBvin (MDR) | 72 | [11] |

| Topotecan (Reference) | 9-(CH₂)N(CH₃)₂, 10-OH | KBvin (MDR) | 400 | [11] |

Note: The reference indicates potent activity for 9-Nitrocamptothecin esters 5b and 5c, suggesting IC50 values in the nanomolar range, but does not provide precise values.

Experimental Protocols

The evaluation of 9-AC derivatives typically involves assessing their ability to inhibit Topoisomerase I and their cytotoxicity against cancer cell lines.

Topoisomerase I DNA Relaxation Assay

This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Principle: Top1 relaxes supercoiled DNA. In an agarose gel, the supercoiled form migrates faster than the relaxed form. An effective inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)[12]

-

Test compound (dissolved in DMSO)

-

Sterile deionized water

-

5x Loading Dye (e.g., 0.25% bromophenol blue, 25% glycerol)

-

1% Agarose gel with ethidium bromide (or other DNA stain)

-

TAE or TBE running buffer

Protocol:

-

Reaction Setup: On ice, prepare a reaction mix for each sample in a microcentrifuge tube. For a final volume of 20 µL:[13]

-

2 µL of 10x Topo I Assay Buffer

-

200-400 ng of supercoiled plasmid DNA

-

1 µL of test compound at various concentrations (or DMSO for control)

-

Sterile water to bring the volume to 19 µL

-

-

Enzyme Addition: Add 1 µL of an appropriate dilution of Human Topo I to each tube (the amount needed for full relaxation should be predetermined). For the "no enzyme" control, add 1 µL of dilution buffer.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[14]

-

Termination: Stop the reaction by adding 5 µL of 5x loading dye. Some protocols may also add SDS or a chloroform/isoamyl alcohol mix to stop the reaction and deproteinize.[12]

-

Electrophoresis: Load the entire sample into the wells of a 1% agarose gel. Run the gel at 5-10 V/cm until there is adequate separation between the supercoiled and relaxed DNA bands.[13]

-

Visualization: Visualize the DNA bands using a UV transilluminator. The inhibition of Top1 activity is indicated by the presence of the lower, faster-migrating supercoiled DNA band compared to the positive control (DNA + enzyme, no inhibitor), which should show a higher, slower-migrating relaxed DNA band.

Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after exposure to a test compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, MCF-7)

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

Test compound (9-AC derivative)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl)[15]

-

Multi-well spectrophotometer (ELISA reader)

Protocol:

-

Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the 9-AC derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include "no drug" (vehicle control) and "no cells" (background control) wells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[2]

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15][16]

-

Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Drug Discovery and Evaluation Workflow

The development of novel 9-AC derivatives follows a structured workflow from initial design and synthesis to preclinical evaluation.

References

- 1. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound | C20H17N3O4 | CID 72402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. embopress.org [embopress.org]

- 8. Plant antitumor agents. 30. Synthesis and structure activity of novel camptothecin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of alkyl 9-nitrocamptothecin esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. inspiralis.com [inspiralis.com]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical In Vitro and In Vivo Efficacy of 9-Aminocamptothecin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Aminocamptothecin (9-AC), a semi-synthetic analog of the natural plant alkaloid camptothecin, is a potent anti-neoplastic agent that has been the subject of extensive preclinical evaluation.[1][2] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of 9-AC, with a focus on its mechanism of action, cytotoxicity, induction of apoptosis, cell cycle effects, and anti-tumor efficacy in animal models. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the preclinical data package for this topoisomerase I inhibitor.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[1][3] The drug intercalates into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the single-strand DNA break.[3] This leads to the accumulation of DNA strand breaks, which, upon collision with the replication fork, are converted into irreversible double-strand breaks, ultimately triggering apoptotic cell death.[4]

In Vitro Studies

Cytotoxicity

9-AC has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range and are dependent on both the drug concentration and the duration of exposure.[5][6]

Table 1: In Vitro Cytotoxicity of this compound (96-hour exposure)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PC-3 | Prostate | 34.1 | [7][8] |

| PC-3M | Prostate | 10 | [7][8] |

| DU145 | Prostate | 6.5 | [7][8] |

| LNCaP | Prostate | 8.9 | [7][8] |

| MCF-7 | Breast | Varies | [5][6] |

| MGH-U1 | Bladder | Varies | [5][6] |

| HT-29 | Colon | Varies | [5][6] |

| Bone marrow cell (mouse) | N/A | 1 | [5] |

| Bone marrow cell (human) | N/A | 90 | [5] |

Induction of Apoptosis

Consistent with its mechanism of action, 9-AC is a potent inducer of apoptosis. The generation of double-strand DNA breaks activates cellular damage response pathways, leading to programmed cell death.

Cell Cycle Arrest

Treatment with 9-AC typically leads to an accumulation of cells in the G2-M phase of the cell cycle.[9] This arrest is a consequence of the DNA damage checkpoint activation, which prevents cells with damaged DNA from proceeding into mitosis.

In Vivo Studies

Antitumor Efficacy in Xenograft Models

9-AC has demonstrated significant antitumor activity in various human tumor xenograft models in immunocompromised mice.[7][8][10] Both oral and subcutaneous administration have been shown to inhibit tumor growth and, in some cases, induce tumor regression.[5][7][8]

Table 2: In Vivo Antitumor Activity of this compound

| Xenograft Model | Administration Route | Dosage | Outcome | Reference |

| PC-3 (Prostate) | Oral (gavage) | 0.35 mg/kg/day | Tumor growth inhibition | [7][8] |

| PC-3 (Prostate) | Oral (gavage) | 0.75 and 1 mg/kg/day | Tumor regression | [7][8] |

| PC-3 (Prostate) | Subcutaneous | 4 mg/kg/week | Tumor regression | [7][8] |

| Human Myeloid Leukemia (SCID mice) | Oral/Intravenous | Not specified | 55% complete remissions | [5] |

| Colon Adenocarcinoma Liver Metastases | Not specified | Not specified | 3.3- and 5.7-fold increase in survival | [10] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species to characterize the absorption, distribution, metabolism, and excretion of 9-AC. The active lactone form of 9-AC is in a pH-dependent equilibrium with an inactive carboxylate form.[11]

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Reference |

| Half-life (t1/2) | 1.4 hours | [12] |

| Mean Residence Time | 0.55 hours |

Note: The table presents data for 9-AC. A separate study analyzed the conversion of 9-nitro-20(S)-camptothecin (9NC) to 9-AC.

Following a single oral dose of 4.1 mg/kg of 9NC in mice, the maximum concentration of the resulting 9-AC was 26 ng/ml at 0.6 hours, with an AUC of 63 ng.h/ml and a half-life of 1.2 hours.

Experimental Protocols

In Vitro Clonogenic Assay for Cytotoxicity

This assay assesses the ability of a single cell to form a colony, thereby measuring cytotoxicity.

-

Cell Seeding: Plate exponentially growing cells in 60 mm dishes at a density of 100-250 cells per dish in 5 mL of appropriate culture medium.

-

Drug Treatment: After overnight incubation, add this compound stock solutions to achieve final concentrations ranging from approximately 0.27 to 274 nM.[5]

-

Exposure: Incubate cells with the drug for various durations (e.g., 4 to 240 hours).[5]

-

Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.

-

Colony Formation: Incubate the dishes for 1-3 weeks to allow for colony formation.

-

Staining and Counting: Fix the colonies with a solution of 6.0% glutaraldehyde and stain with 0.5% crystal violet. Count colonies containing at least 50 cells.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Culture and treat cells with 9-AC as desired. Harvest and fix cells in 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.

-

Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and dUTP conjugated to a fluorescent label (e.g., FITC).

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Preparation: Culture and treat cells with 9-AC. Harvest approximately 1 x 10^6 cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye such as Propidium Iodide (PI) and RNase A (to prevent staining of RNA).

-

Analysis: Acquire data on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

In Vivo Human Tumor Xenograft Model

This protocol outlines a general procedure for assessing the antitumor efficacy of 9-AC in nude mice.

-

Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, sometimes mixed with Matrigel to improve tumor take.

-

Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of 6- to 7-week-old female athymic nude mice.

-

Tumor Growth Monitoring: Monitor the mice for tumor appearance. Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer 9-AC via the desired route (e.g., oral gavage or subcutaneous injection) according to the specified dose and schedule.

-

Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. Euthanize the mice and excise the tumors for further analysis.

Pharmacokinetic Analysis in Mice

This protocol describes the collection and analysis of plasma samples for pharmacokinetic studies.

-

Drug Administration: Administer a single dose of 9-AC to mice via the desired route.

-

Blood Collection: At various time points post-administration, collect blood samples (e.g., via cardiac puncture or tail vein) into heparinized tubes.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma concentrations of the lactone and carboxylate forms of 9-AC using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Modeling: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life, area under the curve (AUC), and clearance.

Conclusion

The preclinical data for this compound strongly support its potent antitumor activity, which is mediated through the inhibition of topoisomerase I. Its efficacy has been demonstrated across a range of cancer cell lines in vitro and in multiple human tumor xenograft models in vivo. The provided experimental protocols and summarized data offer a valuable resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of 9-AC and other camptothecin analogs. While clinical development of 9-AC has faced challenges, the preclinical findings underscore the therapeutic potential of targeting topoisomerase I in oncology.[2][13]

References

- 1. Protocols for the treatment of human tumor xenografts with camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Pharmacokinetics and pharmacodynamics of this compound infused over 72 hours in phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer.wisc.edu [cancer.wisc.edu]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. inspiralis.com [inspiralis.com]

- 7. genscript.com [genscript.com]

- 8. google.com [google.com]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. unmc.edu [unmc.edu]

- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Aminocamptothecin: A Technical Guide to a Water-Insoluble Camptothecin Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-Aminocamptothecin (9-AC), a potent, water-insoluble derivative of the natural anti-cancer agent, camptothecin. This document details its physicochemical properties, mechanism of action, and relevant experimental protocols for its evaluation.

Introduction

This compound (9-AC) is a semi-synthetic analog of camptothecin, a quinoline alkaloid isolated from the bark and stem of Camptotheca acuminata.[1] While camptothecin itself demonstrated significant anti-tumor activity, its clinical development was hampered by poor water solubility and adverse side effects. This led to the synthesis of various derivatives, including 9-AC, in an effort to improve its therapeutic index. 9-AC is a potent inhibitor of topoisomerase I, a crucial enzyme in DNA replication and transcription.[2][3] Its water-insolubility, however, remains a significant challenge for formulation and drug delivery.[2][4]

Physicochemical Properties

The addition of an amino group at the 9-position of the camptothecin core structure alters its physicochemical properties. While it remains poorly soluble in water, 9-AC exhibits a higher pKa compared to its parent compound.[2][4] A comprehensive comparison of the physicochemical properties of 9-AC and camptothecin is presented in Table 1.

| Property | This compound (9-AC) | Camptothecin | Reference(s) |

| Molecular Formula | C₂₀H₁₇N₃O₄ | C₂₀H₁₆N₂O₄ | [5] |

| Molecular Weight | 363.37 g/mol | 348.35 g/mol | [6] |

| Water Solubility | Insoluble | Poor | [6] |

| Equilibrium Solubility (pH 2, 298.15 K) | 14.16 mg/L | - | [4] |

| pKa (37°C) | 2.43 | 1.2 | [2][4] |

| LogP (intrinsic) | 1.28 | - | [2][4] |

| Melting Point | - | 275-277 °C | [7] |

Mechanism of Action

Like other camptothecin analogs, 9-AC exerts its cytotoxic effects by targeting DNA topoisomerase I.[2][3] The enzyme-drug-DNA ternary complex formation is a key step in its mechanism of action.

Topoisomerase I Inhibition

Topoisomerase I relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. 9-AC binds to the covalent binary complex of topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the DNA strand.[3] This leads to an accumulation of single-strand breaks.

Induction of DNA Damage and Apoptosis

The collision of the replication fork with these stabilized cleavage complexes results in the conversion of single-strand breaks into irreversible double-strand breaks.[8] This triggers a DNA damage response, leading to cell cycle arrest and ultimately, apoptosis.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of 9-AC to inhibit the catalytic activity of topoisomerase I, which is its ability to relax supercoiled DNA.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer

-

This compound (dissolved in DMSO)

-

Sterile deionized water

-

5x DNA Loading Dye

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and imaging system

Procedure:

-

Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer and supercoiled plasmid DNA (final concentration ~20 ng/µL) in a microcentrifuge tube on ice.

-

Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO) and a positive control (a known topoisomerase I inhibitor).

-

Initiate the reaction by adding a predetermined amount of human Topoisomerase I to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5x DNA Loading Dye.

-

Load the samples onto a 1% agarose gel prepared with TAE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I activity will result in a higher proportion of supercoiled DNA compared to the control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of 9-AC.[11][12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of 9-AC. Include vehicle controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 9-AC that inhibits cell growth by 50%).

In Vivo Human Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor activity of 9-AC in a mouse model bearing human tumor xenografts.[14][15][16][17][18]

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cells

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in sterile PBS or with Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group according to a predetermined schedule and dosage. The route of administration can be intravenous, intraperitoneal, or oral gavage. The control group should receive the vehicle.

-

Measure tumor dimensions with calipers and body weight of the mice regularly (e.g., twice or three times a week).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Analyze the data to determine the effect of 9-AC on tumor growth inhibition.

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound from camptothecin is typically a two-step process involving nitration followed by reduction.

Caption: Synthesis of this compound from Camptothecin.

Signaling Pathway of 9-AC Induced DNA Damage and Apoptosis

9-AC stabilizes the Topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and the activation of the DNA damage response pathway, ultimately resulting in apoptosis.

Caption: 9-AC Induced DNA Damage and Apoptosis Pathway.

Experimental Workflow for 9-AC Evaluation

A generalized workflow for the preclinical evaluation of this compound.

Caption: Experimental Workflow for 9-AC Evaluation.

Conclusion

This compound is a potent anti-cancer agent that functions as a topoisomerase I inhibitor. Despite its poor water solubility, its efficacy in preclinical models continues to make it a subject of interest for the development of novel anti-cancer therapies and drug delivery systems. This technical guide provides a foundational understanding of 9-AC for researchers and drug development professionals.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Physicochemical characterization of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-Amino Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 4. Physicochemical Characterization of this compound in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C20H17N3O4 | CID 72402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Drug: Camptothecin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 8. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gene expression time-series analysis of Camptothecin effects in U87-MG and DBTRG-05 glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. broadpharm.com [broadpharm.com]

- 14. Protocols for the treatment of human tumor xenografts with camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DSpace [repositori.upf.edu]

- 17. miltenyibiotec.com [miltenyibiotec.com]

- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]

An In-depth Technical Guide to the Pharmacology and Toxicology of 9-Aminocamptothecin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological and toxicological profile of 9-Aminocamptothecin (9-AC), a potent derivative of camptothecin. The information is intended to serve as a technical resource for professionals in the fields of oncology research, drug development, and clinical pharmacology.

Pharmacology

This compound is a semi-synthetic analog of camptothecin, an alkaloid isolated from the tree Camptotheca acuminata.[1] It has been investigated for its anticancer activity in a variety of tumor types.[2]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I.[3][4] Topoisomerase I is a nuclear enzyme that alleviates torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[5][6] 9-AC intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks.[5] This leads to the accumulation of DNA damage, particularly double-strand breaks when the replication fork collides with the stabilized complex, ultimately triggering apoptosis and cell death.[5] The active form of 9-AC is its lactone ring, which is essential for its topoisomerase I inhibitory activity.

References

- 1. Pharmacological determinants of this compound cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C20H17N3O4 | CID 72402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. youtube.com [youtube.com]

- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase I inhibitors and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Conversion of 9-Nitrocamptothecin to 9-Aminocamptothecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo conversion of the anti-cancer agent 9-nitrocamptothecin (9-NC) to its active metabolite, 9-aminocamptothecin (9-AC). The document outlines the metabolic pathways, summarizes key pharmacokinetic data, and provides detailed experimental protocols for studying this conversion, in line with the needs of researchers and professionals in drug development.

Introduction

9-Nitrocamptothecin (also known as Rubitecan) is an orally administered topoisomerase I inhibitor that has demonstrated a broad spectrum of antitumor activity.[1][2][3] Its clinical efficacy is, in part, attributed to its in vivo reduction to this compound (9-AC), a potent anti-cancer agent.[4] Understanding the dynamics of this conversion is critical for optimizing dosing strategies, predicting therapeutic outcomes, and managing toxicity. This guide synthesizes the available preclinical and clinical data on the metabolic transformation of 9-NC to 9-AC.

The Metabolic Pathway of 9-NC to 9-AC Conversion

The conversion of 9-NC to 9-AC is a nitroreduction reaction, a common metabolic pathway for xenobiotics containing a nitro group. This process involves the six-electron reduction of the nitro group (-NO₂) to an amino group (-NH₂), proceeding through nitroso and hydroxylamine intermediates. While the specific enzymes responsible for the reduction of 9-NC have not been definitively identified in the literature, the conversion is known to be catalyzed by a variety of mammalian nitroreductases. These are primarily flavoenzymes that can donate electrons to the nitro group. Key enzyme families implicated in such reactions include:

-

NADPH: Cytochrome P450 Oxidoreductase (POR): A membrane-bound enzyme that transfers electrons from NADPH to cytochrome P450 enzymes.

-

Cytochrome P450 (CYP) Enzymes: A superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of compounds.

-

Aldehyde Oxidase (AOX) and Xanthine Oxidase (XO): Cytosolic enzymes capable of reducing a variety of nitrogen-containing compounds.

-

Aldo-Keto Reductases (AKRs): A large family of NAD(P)H-dependent oxidoreductases.

Studies have shown that human blood cells are capable of converting 9-NC to 9-AC in vitro, indicating that the necessary enzymatic machinery is present in the circulatory system.[5] Furthermore, in vivo studies in mice have demonstrated that this conversion occurs in various tissues, including the liver, spleen, kidney, brain, and muscle, but is not observed in cell-free plasma, strongly suggesting an intracellular enzymatic process.[6]

The following diagram illustrates the generalized metabolic pathway for the reduction of 9-nitrocamptothecin.

Quantitative Pharmacokinetic Data

The in vivo conversion of 9-NC to 9-AC has been quantified in various species. The following tables summarize key pharmacokinetic parameters from human and preclinical studies. A consistent observation across studies is the significant inter- and intra-patient variability in the disposition of both 9-NC and its metabolite.[4]

Table 1: Pharmacokinetics of 9-NC and 9-AC in Humans Following a Single Oral Dose of 9-NC

| Dose of 9-NC | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| 0.1 mg/kg | 9-NC | 483 | 3.4 | 2,600 | 2.5 | [6] |

| 9-AC | 14.0 | 10.3 | 311 | 7.1 | [6] | |

| 1.0 mg/kg | 9-NC | 1247 | 5.3 | 17,194 | 4.9 | [6] |

| 9-AC | 208 | 17.2 | 9,121 | 13.1 | [6] |

Table 2: Pharmacokinetics of 9-NC and 9-AC in Mice Following a Single Oral Dose of 4.1 mg/kg 9-NC

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| 9-NC | 732 | 0.1 | 441 | 10.0 | [6] |

| 9-AC | 26 | 0.6 | 63 | 1.2 | [6] |

Table 3: Pharmacokinetics of 9-NC and 9-AC in Dogs Following a Single Oral Dose of 1.0 mg/kg 9-NC

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| 9-NC | 19.1 | 0.7 | 186 | 6.4 | [6] |

| 9-AC | 9.2 | 2.9 | 310 | 21.1 | [6] |

Experimental Protocols

This section provides a generalized framework for conducting in vivo and analytical studies to assess the conversion of 9-NC to 9-AC.

In Vivo Animal Study Protocol (Mouse Model)

This protocol outlines a typical procedure for evaluating the pharmacokinetics of orally administered 9-NC in mice.

-

Animal Model:

-

Species: BALB/c nude mice, 6-8 weeks old.

-

Housing: Maintained in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Ad libitum access to food and water.

-

Acclimatization: Animals should be acclimated for at least one week prior to the experiment.

-

-

Drug Formulation and Administration:

-

Vehicle: Prepare a suspension of 9-NC in a suitable vehicle, such as a 0.5% (w/v) solution of carboxymethylcellulose in sterile water.

-

Dose: A typical oral dose for mice is 1 mg/kg.[1]

-

Administration: Administer the 9-NC suspension via oral gavage using a suitable gavage needle.

-

-

Blood Sampling:

-

Time Points: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Collection Method: Collect blood (approximately 50-100 µL) from the saphenous vein or via cardiac puncture for terminal collection into tubes containing an anticoagulant (e.g., K₂EDTA).

-

Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Storage: Store the plasma samples at -80°C until analysis.

-

-

Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both 9-NC and 9-AC are calculated using non-compartmental analysis software.

-

The following diagram depicts a generalized workflow for an in vivo pharmacokinetic study.

Analytical Protocol for Quantification of 9-NC and 9-AC in Plasma

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of 9-NC and 9-AC in plasma.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 200 µL of acidified methanol (e.g., with 1% formic acid) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection:

-

9-NC: UV detector at a wavelength of approximately 265 nm.

-

9-AC: Fluorescence detector with excitation at approximately 375 nm and emission at approximately 520 nm.

-

-

-

Quantification:

-

Construct calibration curves for both 9-NC and 9-AC using standard solutions of known concentrations in blank plasma.

-

Calculate the concentrations of 9-NC and 9-AC in the unknown samples by comparing their peak areas to the respective calibration curves.

-

Conclusion

The in vivo conversion of 9-nitrocamptothecin to this compound is a critical metabolic activation step that significantly influences the therapeutic profile of the drug. This conversion is mediated by intracellular nitroreductase enzymes present in various tissues and blood cells. The pharmacokinetic data reveal substantial variability in the extent of this conversion across species and individuals, highlighting the importance of personalized medicine approaches. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuances of 9-NC metabolism and its implications for cancer therapy. A deeper understanding of the specific enzymes involved and the factors influencing their activity will be crucial for the continued development and optimization of 9-NC and other nitro-aromatic prodrugs.

References

- 1. Preclinical evaluation of the anticancer activity and toxicity of 9-nitro-20(S)-camptothecin (Rubitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Camptothecin and 9-nitrocamptothecin (9NC) as anti-cancer, anti-HIV and cell-differentiation agents. Development of resistance, enhancement of 9NC-induced activities and combination treatments in cell and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rubitecan: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical and Clinical Pharmacologic Studies of 9-Nitrocamptothecin and its this compound Metabolite - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 5. Conversion of 9-nitro-camptothecin to 9-amino-camptothecin by human blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the in vivo and in vitro conversion of 9-nitro-20(S)-camptothecin to 9-amino-20(S)-camptothecin in humans, dogs, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Cellular Maze: A Technical Guide to 9-Aminocamptothecin Uptake and Efflux

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminocamptothecin (9-AC), a potent derivative of the natural alkaloid camptothecin, is a topoisomerase I inhibitor with significant anticancer activity.[1][2] Its clinical efficacy is profoundly influenced by its ability to enter and remain within tumor cells to exert its cytotoxic effects. Understanding the intricate mechanisms governing the cellular uptake and efflux of 9-AC is therefore paramount for optimizing its therapeutic potential and overcoming drug resistance. This technical guide provides an in-depth exploration of these processes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways.

Like other camptothecins, 9-AC's activity is dependent on the equilibrium between its active lactone form and an inactive carboxylate form, a conversion that is sensitive to pH.[3][4] The cellular membrane acts as a critical gatekeeper, with a complex interplay of passive diffusion and active transport mechanisms determining the intracellular concentration of the active lactone.

Cellular Uptake Mechanisms

The entry of this compound into a cell is not a simple, singular event but rather a combination of passive and active transport processes.

Passive Diffusion

The lipophilic nature of the 9-AC lactone form allows it to traverse the cell membrane via passive diffusion, moving down its concentration gradient.[5] This process is non-saturable and does not require cellular energy. The rate of passive diffusion is influenced by the physicochemical properties of the drug and the composition of the cell membrane.

Active Transport

Evidence suggests the involvement of carrier-mediated transport in the uptake of camptothecin analogs. For the parent compound, camptothecin, a saturable, high-affinity, low-capacity transport system has been identified in Caco-2 cells, indicating the role of active transporters in its absorption.[5] While specific transporters mediating the influx of 9-AC have not been definitively identified, the saturable nature of camptothecin uptake suggests that similar mechanisms may be at play for its derivatives.

Cellular Efflux Mechanisms: The Role of ABC Transporters

A major hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters. These transporters act as cellular pumps, actively extruding a wide range of structurally diverse compounds, including anticancer drugs, from the cell.[6]

Several ABC transporters have been implicated in the efflux of camptothecin and its derivatives, thereby reducing their intracellular accumulation and cytotoxic efficacy.

-

ABCG2 (Breast Cancer Resistance Protein - BCRP): Overexpression of ABCG2 is a significant mechanism of resistance to various camptothecins.[7] It is considered a key transporter responsible for the efflux of 9-AC.

-

ABCB1 (P-glycoprotein - P-gp) and ABCC2 (Multidrug Resistance-Associated Protein 2 - MRP2): While the evidence is more established for other camptothecin analogs, P-gp and MRP2 may also contribute to the efflux of 9-AC, although their relative importance compared to ABCG2 is still under investigation.

The active efflux of 9-AC by these transporters is an energy-dependent process requiring ATP hydrolysis.

Quantitative Data on this compound Transport

Precise kinetic parameters for the uptake and efflux of this compound are not extensively documented in publicly available literature. However, data from related compounds and cytotoxicity assays provide valuable insights.

| Parameter | Value | Cell Line / System | Comments | Reference |

| Camptothecin Uptake Km | 31.2 ± 6.9 µM | Caco-2 | Indicates a saturable, high-affinity active transport component for the parent compound. | [5] |

| 9-AC IC50 (4-hour exposure) | 23.28 nM | MGH-U1 (bladder) | Demonstrates the high potency of 9-AC. | [2][8] |

| 33.51 nM | MCF-7 (breast) | [2][8] | ||

| 126.51 nM | HT-29 (colon) | [2][8] | ||

| 9-AC Lactone:Carboxylate Ratio | 35:65 | Cell culture media (pH 7.4) | Highlights the prevalence of the inactive form at physiological pH. | [2] |

| Effect of pH on Lactone Form | ~20% at pH 7.6 to ~95% at pH 6.0 | In solution | Demonstrates the significant impact of acidic conditions on the equilibrium, favoring the active form. | [3][4] |

| Effect of pH on 9-AC IC50 | 33 nM (pH 7.6) to 12 nM (pH 6.8) | EJ (bladder) | Lower pH enhances cytotoxicity, likely due to increased levels of the active lactone form. | [3] |

Signaling Pathways and Transport Mechanisms

The cellular transport of this compound can be visualized as a dynamic interplay between influx and efflux pathways.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of 9-AC cellular transport. The following are generalized methodologies that can be adapted for specific research needs.

Cellular Uptake Assay

This protocol outlines a method for quantifying the intracellular accumulation of 9-AC.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HT-29)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

High-performance liquid chromatography (HPLC) system with fluorescence or UV detection

-

Multi-well cell culture plates (e.g., 24-well)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment.

-

Drug Incubation:

-

Wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed culture medium containing the desired concentration of 9-AC to each well. Include a vehicle control (DMSO).

-

Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C in a humidified incubator.

-

-

Termination of Uptake:

-

Aspirate the drug-containing medium.

-

Immediately wash the cells three times with ice-cold PBS to stop the transport process and remove extracellular drug.

-

-

Cell Lysis:

-

Add a sufficient volume of cell lysis buffer to each well.

-

Incubate on ice for 15-30 minutes with occasional agitation.

-

-

Sample Collection and Analysis:

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris.

-

Analyze the supernatant for 9-AC concentration using a validated HPLC method.

-

-

Data Normalization: Determine the protein concentration of each lysate to normalize the intracellular drug concentration (e.g., ng of 9-AC per mg of protein).

Cellular Efflux Assay

This protocol is designed to measure the rate at which 9-AC is exported from cells.

Materials:

-

Same as for the Cellular Uptake Assay

-

Efflux buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

Procedure:

-

Drug Loading:

-

Seed cells as described for the uptake assay.

-

Incubate the cells with a defined concentration of 9-AC for a sufficient time to allow for significant intracellular accumulation (e.g., 1-2 hours).

-

-

Initiation of Efflux:

-

Aspirate the drug-containing medium.

-

Wash the cells three times with ice-cold PBS.

-

Add pre-warmed, drug-free efflux buffer to each well.

-

-

Sample Collection:

-

At various time points (e.g., 5, 15, 30, 60 minutes), collect the entire volume of the efflux buffer from designated wells. This buffer contains the extruded drug.

-

Immediately after collecting the efflux buffer, lyse the cells in the corresponding wells as described in the uptake assay to determine the remaining intracellular drug concentration.

-

-

Sample Analysis: Analyze the 9-AC concentration in both the efflux buffer and the cell lysates by HPLC.

-

Data Analysis: Calculate the percentage of drug effluxed over time relative to the initial intracellular concentration.

To investigate the role of specific ABC transporters, the efflux assay can be performed in the presence and absence of known inhibitors (e.g., Ko143 for ABCG2, verapamil for P-gp).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cellular transport of this compound.

Conclusion

The cellular accumulation of this compound is a critical determinant of its anticancer activity. A comprehensive understanding of its uptake and efflux mechanisms is essential for the rational design of novel therapeutic strategies. While passive diffusion contributes to its entry into cells, active efflux by ABC transporters, particularly ABCG2, plays a crucial role in limiting its efficacy and contributing to multidrug resistance. The pH-dependent equilibrium of 9-AC further adds to the complexity of its cellular pharmacology. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the transport kinetics of 9-AC and to develop strategies to modulate these processes for improved therapeutic outcomes. Future research should focus on identifying the specific influx transporters for 9-AC and on developing potent and specific inhibitors of the relevant efflux pumps to enhance the clinical utility of this promising anticancer agent.

References

- 1. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Effect of pH and human serum albumin on the cytotoxicity of a glucuronide prodrug of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The intestinal absorption of camptothecin, a highly lipophilic drug, across Caco-2 cells is mediated by active transporter(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the breast cancer resistance protein (ABCG2) in drug transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological determinants of this compound cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 9-Aminocamptothecin (9-AC) in Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminocamptothecin (9-AC) is a derivative of the natural alkaloid camptothecin and a potent anti-cancer agent. Its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, 9-AC leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. These application notes provide detailed protocols for in vitro studies of 9-AC, focusing on cell viability, apoptosis, and cell cycle analysis.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of 9-AC in several cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | Varies with exposure | 24 - 72 |

| MGH-U1 | Bladder Cancer | Varies with exposure | 24 - 72 |

| HT-29 | Colon Cancer | Varies with exposure | 24 - 72 |

| PC-3 | Prostate Cancer | 34.1 | 96 |

| PC-3M | Prostate Cancer | 10 | 96 |

| DU145 | Prostate Cancer | 6.5 | 96 |

| LNCaP | Prostate Cancer | 8.9 | 96 |

Note: The cytotoxicity of 9-AC is highly dependent on the duration of exposure. For MCF-7, MGH-U1, and HT-29 cell lines, increasing the exposure time from 24 to 72 hours can significantly decrease the concentration of 9-AC required to achieve a specific level of cell kill[1]. A minimal level of cell killing is observed at concentrations below 2.7 nM[1][2].

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (9-AC)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of 9-AC in complete medium.

-

Remove the medium from the wells and add 100 µL of the 9-AC dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve 9-AC).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates or T25 flasks

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (9-AC)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed 1 x 10^6 cells in a T25 flask or appropriate number of cells in 6-well plates.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of 9-AC for the desired time.

-

-

Cell Harvesting and Staining:

-

Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at low speed.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour.

-

FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively.

-

Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

6-well plates or T25 flasks

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (9-AC)

-

Cold 70% ethanol

-

PBS

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells and treat with 9-AC as described in the apoptosis protocol.

-

-

Cell Fixation:

-

Harvest cells (including floating cells).

-

Wash once with PBS and centrifuge.

-

Resuspend the pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (can be stored for several days).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content is measured by detecting the fluorescence of PI.

-

The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: A generalized workflow for in vitro analysis of this compound effects.

Caption: Signaling pathway of 9-AC leading to G2/M arrest and apoptosis.

References

Application Note: Clonogenic Assay Protocol for Determining 9-Aminocamptothecin Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Aminocamptothecin (9-AC) is a potent, water-insoluble derivative of camptothecin, an anticancer agent that functions by inhibiting topoisomerase I.[1][2] This inhibition leads to DNA damage and subsequent cell death. The clonogenic assay, or colony formation assay, is a gold-standard in vitro method for evaluating the cytotoxic effects of anticancer agents by assessing the ability of single cells to undergo unlimited division and form colonies.[3][4] This application note provides a detailed protocol for performing a clonogenic assay to determine the cytotoxicity of this compound on various cancer cell lines.

Principle of the Method

The clonogenic assay measures the reproductive viability of cells after exposure to a cytotoxic agent. A single cell that retains the capacity to proliferate indefinitely will form a colony of at least 50 cells.[5] The survival fraction is calculated by comparing the plating efficiency of treated cells to that of untreated control cells. Plating efficiency is the ratio of the number of colonies formed to the number of cells seeded.[6]

Data Presentation

The following table summarizes the cytotoxic effects of this compound on different human cancer cell lines as determined by a clonogenic assay. The data illustrates the dependency of cytotoxicity on both drug concentration and exposure time.

| Cell Line | 9-AC Concentration (nM) | Exposure Time (hours) | Surviving Fraction (%) |

| HT-29 (Colon) | 2.7 | 24 | ~80 |

| 13.7 | 24 | ~20 | |

| 27.4 | 24 | ~10 | |

| 2.7 | 48 | ~60 | |

| 13.7 | 48 | ~8 | |

| 27.4 | 48 | ~5 | |

| MCF-7 (Breast) | 2.7 | 24 | ~90 |

| 13.7 | 24 | ~40 | |

| 27.4 | 24 | ~25 | |

| 2.7 | 48 | ~75 | |

| 13.7 | 48 | ~15 | |

| 27.4 | 48 | ~10 | |

| MGH-U1 (Bladder) | 2.7 | 24 | ~85 |

| 13.7 | 24 | ~30 | |

| 27.4 | 24 | ~15 | |

| 2.7 | 48 | ~65 | |

| 13.7 | 48 | ~10 | |

| 27.4 | 48 | ~7 |

Note: The surviving fraction data is estimated from graphical representations in the cited literature and is intended for illustrative purposes.[1]

Experimental Protocols

Materials

-

Human cancer cell lines (e.g., HT-29, MCF-7, MGH-U1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6-well plates or 60 mm dishes

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

-

Cell counter (e.g., hemocytometer or automated cell counter)

-

Humidified incubator (37°C, 5% CO2)

Protocol

-

Cell Culture and Plating:

-

Culture cells in complete medium until they reach exponential growth phase.

-

Harvest cells using trypsin-EDTA and resuspend in fresh medium to create a single-cell suspension.

-

Determine the cell concentration using a cell counter.

-

Seed the appropriate number of cells into 6-well plates or 60 mm dishes. The number of cells to be plated depends on the plating efficiency of the cell line and the expected toxicity of the treatment. For untreated controls, a lower cell number (e.g., 200-500 cells) is typically sufficient. For treated groups, a higher cell number will be required to obtain a countable number of colonies.

-

Incubate the plates overnight to allow cells to attach.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.27 nM to 274 nM.[2]

-

Remove the medium from the plates and add the medium containing the desired concentrations of 9-AC. Include a vehicle control (medium with DMSO).

-

Incubate the cells with the drug for the desired exposure times (e.g., 24, 48, 72 hours).[1]

-

-

Colony Formation:

-

After the treatment period, remove the drug-containing medium and wash the cells once with PBS.

-

Add fresh, drug-free complete medium to each well.

-

Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

-

-

Fixation and Staining:

-

Remove the medium and gently wash the colonies with PBS.

-

Fix the colonies by adding a fixation solution and incubating for 10-15 minutes.

-

Remove the fixation solution and stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Colony Counting and Data Analysis:

-

Count the number of colonies containing at least 50 cells in each well.

-

Calculate the Plating Efficiency (PE) for the control group:

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

-

Calculate the Surviving Fraction (SF) for each treatment group:

-

SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

-

-

Visualizations

Experimental Workflow

Caption: Workflow of the clonogenic assay for cytotoxicity assessment.

Signaling Pathway of this compound

Caption: Mechanism of this compound-induced apoptosis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 4. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. dspace.mit.edu [dspace.mit.edu]

Application Notes: Inducing Apoptosis in Cancer Cells with 9-Aminocamptothecin

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C20H17N3O4 | CID 72402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 8. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pnas.org [pnas.org]

- 12. biotech.illinois.edu [biotech.illinois.edu]

- 13. Pharmacological determinants of this compound cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound: a topoisomerase I inhibitor with preclinical activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. content.abcam.com [content.abcam.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Cycle Analysis of 9-Aminocamptothecin Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminocamptothecin (9-AC) is a potent derivative of the natural alkaloid camptothecin, which exhibits significant anticancer activity.[1] Its primary mechanism of action is the inhibition of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[2] By stabilizing the covalent complex between topoisomerase I and DNA, 9-AC leads to the accumulation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during the S-phase of the cell cycle. This DNA damage triggers a cellular stress response, leading to cell cycle arrest and, ultimately, apoptosis.[1]

Understanding the effects of 9-AC on cell cycle progression is crucial for elucidating its mechanism of action and for the development of effective cancer therapies. These application notes provide detailed protocols for analyzing the cell cycle distribution of cells treated with this compound using flow cytometry and for examining the expression of key cell cycle regulatory proteins by Western blotting.

Mechanism of Action: this compound-Induced Cell Cycle Arrest